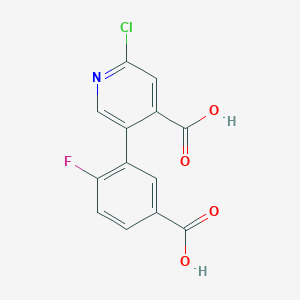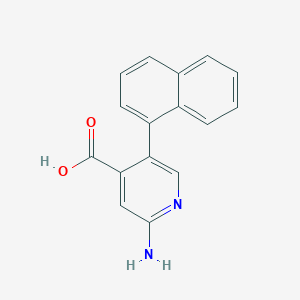
2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(naphthalen-1-yl)isonicotinic acid (2C5NIA) is an organic compound that has been studied extensively in the scientific community due to its unique properties and potential applications. It is a white crystalline solid with a melting point of around 200°C and a boiling point of around 400°C. 2C5NIA is a member of the family of isonicotinic acids, which are compounds containing both a carboxylic acid group and an isonicotinamide group. This compound has been studied for its potential use in a variety of applications, including its use as a catalyst in organic synthesis, as an antifungal agent, and as an antioxidant.
Aplicaciones Científicas De Investigación
2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95% has been studied extensively in the scientific community due to its unique properties and potential applications. It has been studied as a potential catalyst in organic synthesis, as an antifungal agent, and as an antioxidant. In addition, 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95% has been investigated for its potential use in the treatment of certain types of cancer, as well as for its potential use as an anti-inflammatory agent.
Mecanismo De Acción
The exact mechanism of action of 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95% is not yet fully understood. However, it is believed that the compound interacts with certain enzymes in the body, leading to the inhibition of certain biochemical processes. In particular, it is believed that 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95% may inhibit the activity of certain enzymes involved in the synthesis of DNA, as well as certain enzymes involved in the metabolism of certain drugs.
Biochemical and Physiological Effects
2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95% has been studied for its potential biochemical and physiological effects. In particular, it has been studied for its potential anti-inflammatory and antioxidant effects. In addition, 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95% has been studied for its potential ability to inhibit the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95% in laboratory experiments has a number of advantages. For example, it is a relatively stable compound and is relatively easy to synthesize. In addition, it is a relatively low-cost compound, making it an attractive option for laboratory experiments. On the other hand, there are certain limitations associated with the use of 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95% in laboratory experiments. For example, it is a relatively toxic compound and should be handled with caution. In addition, the exact mechanism of action of 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95% is not yet fully understood, making it difficult to predict the exact effects of the compound in certain laboratory experiments.
Direcciones Futuras
The potential future directions for 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95% are numerous. For example, it could be further studied for its potential use as a catalyst in organic synthesis, as an antifungal agent, and as an antioxidant. In addition, further research could be conducted to investigate the exact mechanism of action of 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95%, as well as its potential use in the treatment of certain types of cancer. Furthermore, further research could be conducted to investigate the potential toxicity of 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95% and to determine the most effective ways to handle and store the compound.
Métodos De Síntesis
2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95% can be synthesized by a variety of methods, including the condensation of naphthalene-1-carbaldehyde and isonicotinic acid in the presence of an acid catalyst. This reaction produces a white crystalline solid, which can then be purified by recrystallization and chromatographic techniques. Other methods of synthesis include the reaction of naphthalene-1-carboxylic acid with isonicotinic acid in the presence of an acid catalyst, and the reaction of naphthalene-1-carboxylic acid with 2-chloro-5-bromoisonicotinic acid in the presence of an acid catalyst.
Propiedades
IUPAC Name |
2-chloro-5-naphthalen-1-ylpyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2/c17-15-8-13(16(19)20)14(9-18-15)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFOUDHNWJWRCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CN=C(C=C3C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-[5-(Methoxycarbonyl)thiophen-3-yl]Isonicotinic acid, 95%](/img/structure/B6391778.png)
![2-[5-(Methoxycarbonyl)thiophen-3-yl]Isonicotinic acid, 95%](/img/structure/B6391783.png)
